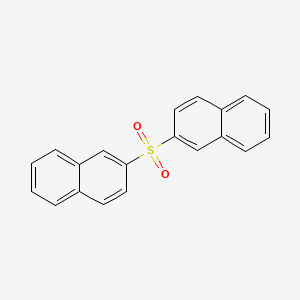

Binaphthyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylsulfonylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S/c21-23(22,19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUSNQJIDQVTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880915 | |

| Record name | binaphthyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32390-26-4 | |

| Record name | binaphthyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of Binaphthyl Sulfone Compounds

Stereoselective Synthesis of Chiral Binaphthyl Sulfone Derivatives

Stepwise N-S Bond Cleavage for Binaphthyl Disulfonic Acid Synthesis

The synthesis of binaphthyl disulfonic acids can involve the stepwise cleavage of N-S bonds. This approach has been utilized to produce optically pure 3,3′-diaryl-1,1′-binaphthyl-2,2′-disulfonic acids (Ar₂-BINSAs) from precursor chiral sulfonimides and their corresponding sulfonamides researchgate.netacs.orgacs.orgnih.gov. This method is notable as it yields arylsulfonic acids from arylsulfonamides, a pathway that circumvents the decomposition of sulfone groups often observed in common deprotection methods that aim to yield amines researchgate.netacs.orgacs.orgnih.gov. The process typically involves the cleavage of sulfonimides and resultant sulfonamides, offering a valuable route for accessing these specific disulfonic acid derivatives researchgate.netacs.orgacs.orgnih.gov.

Electrochemical Synthetic Methods for Binaphthyl Sulfone Derivatization

Electrochemical methods offer a sustainable approach to synthesizing and derivatizing organic compounds. While specific electrochemical syntheses of binaphthyl sulfones are less detailed in the provided literature, electrochemical techniques have been employed in related binaphthyl chemistry. For instance, enantioselective coupling reactions to form chiral binaphthyls have been achieved using TEMPO-modified graphite (B72142) electrodes in the presence of chiral auxiliaries beilstein-journals.orgmdpi.com. Similarly, nickel-catalyzed enantioselective electrochemical reductive coupling of 2-naphthols has been reported for the construction of axially chiral BINOL derivatives mdpi.com. These examples highlight the potential for electrochemical approaches in creating chiral binaphthyl structures, which could be extended to binaphthyl sulfone derivatives.

Chemical Transformations of Binaphthyl Sulfones

Binaphthyl sulfones undergo a range of chemical transformations, influenced by the electron-withdrawing sulfone group, which enhances their reactivity smolecule.com.

Oxidation Reactions

Oxidation reactions of binaphthyl sulfones typically involve strong oxidizing agents. Common reagents employed for the oxidation of related sulfur-containing compounds, such as sulfides, to sulfones include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) smolecule.com. In the context of binaphthyl systems, the oxidation of sulfur bridges in related molecules can lead to sulfoxides and sulfones, altering their photophysical properties researchgate.netnih.gov. For example, oxidation of bianthryl sulfide (B99878) with m-chloroperbenzoic acid (m-CPBA) can yield sulfoxides and, under more forcing conditions or with excess oxidant, sulfones nih.gov.

Reduction Reactions

The reduction of binaphthyl sulfones can lead to various sulfur-containing products. Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are noted for their use in reducing sulfone compounds, potentially yielding sulfoxides or sulfides smolecule.com. More specifically, the reduction of sulfones to sulfides can be achieved using systems like LiAlH₄-TiCl₄ in tetrahydrofuran, which offers a rapid method for this transformation psu.edu. Cobalt-catalyzed reductions of aryl sulfones to arenes using alkylmagnesium reagents have also been developed researchgate.net. Reductive desulfonylation, a process that removes the sulfonyl group, typically involves reductive cleavage of sulfur-carbon bonds using agents such as active metals, tin hydrides, or transition metal complexes wikipedia.org.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can occur with binaphthyl sulfones, with the sulfone group influencing the site and ease of substitution. Reagents like sodium methoxide (B1231860) (NaOCH₃) and potassium tert-butoxide (KOtBu) are examples of nucleophiles used in such reactions smolecule.com. In related binaphthyl chemistry, nucleophilic aromatic substitution (SNAr) has been observed where a methoxy (B1213986) group on a naphthalene (B1677914) ring is displaced by Grignard reagents, with the regioselectivity and success of the substitution influenced by steric and electronic factors of substituents, including sulfonyl groups psu.edu. For instance, 2-sulfonyl-substituted 1-methoxynaphthalenes can undergo SNAr with Grignard reagents, leading to binaphthyl compounds psu.edu. Chiral sulfamoyl auxiliaries have also been shown to induce axial chirality during such coupling reactions psu.edu.

Reactivity Modulation by the Sulfone Group's Electron-Withdrawing Nature

The sulfone group (-SO₂) is a strong electron-withdrawing group (EWG) acs.orgsmolecule.comCurrent time information in Bangalore, IN.researchgate.netstudypug.com. This property significantly impacts the reactivity of binaphthyl sulfones by reducing electron density within the molecule. This electron-withdrawing effect enhances the electrophilic character of adjacent carbon atoms, making them more susceptible to nucleophilic attack smolecule.comstudypug.com. Conversely, it can decrease the nucleophilicity of nearby sites studypug.com. The sulfone group's ability to withdraw electrons can also influence bond cleavage reactions and stabilize radical intermediates wikipedia.orgresearchgate.netnih.gov. For example, the electron-withdrawing nature of the sulfone group in certain systems is known to increase the energy gap and influence excited-state behavior researchgate.net.

Applications in Asymmetric Catalysis and Organic Synthesis

Binaphthyl Sulfones as Chiral Organocatalysts

Binaphthyl sulfones, especially in the form of disulfonic acids (BINSA) and their derived salts or sulfonimides, function as effective chiral organocatalysts. Their acidic nature, combined with the rigid chiral environment provided by the binaphthyl scaffold, enables high levels of enantiocontrol in various reactions.

Brønsted Acid Catalysis by Binaphthyl Disulfonic Acids (BINSA) and Sulfonimides

Chiral 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) and its derivatives, such as sulfonimides, are recognized as strong chiral Brønsted acid catalysts. Their acidity surpasses that of carboxylic acids, phosphoric acids, and phosphoramides, making them suitable for activating a wide range of substrates. The combination of BINSA with achiral bases, such as diarylpyridines, forms chiral ammonium (B1175870) salts that act as highly effective bifunctional catalysts. tcichemicals.comlookchem.comresearchgate.netjst.go.jpacs.org

While the prompt specifically mentions Michael additions, the literature prominently features BINSA derivatives in Mannich-type reactions , which are closely related conjugate additions. BINSA-derived chiral ammonium salts, often formed in situ from BINSA and a base like 2,6-diphenylpyridine (B1197909), have demonstrated significant efficacy in catalyzing the enantioselective direct Mannich-type reaction between N-protected imines and nucleophiles such as 1,3-dicarbonyl compounds. These reactions proceed with high yields and excellent enantioselectivities. tcichemicals.comjst.go.jpacs.orgwebsite-files.comkyoto-u.ac.jporganic-chemistry.org

For instance, BINSA in combination with 2,6-diphenylpyridine has been employed to catalyze the Mannich-type reaction between N-Cbz-protected arylaldimines and acetylacetone. These reactions typically yield the corresponding β-amino carbonyl adducts with high enantiomeric excesses.

Table 1: BINSA-Catalyzed Mannich-Type Reactions

| Catalyst System | Nucleophile (Michael Donor) | Electrophile (Michael Acceptor) | Product Type | Typical Yield | Typical ee (%) | References |

| BINSA + 2,6-diphenylpyridine | Acetylacetone | N-Cbz-protected arylaldimines | β-amino carbonyl | 74-91% | 90-92% | tcichemicals.comjst.go.jp |

| Aminosulfonamide catalyst (e.g., (S)-11) | Acetaldehyde | N-Boc imines | β-amino carbonyl | High | High | kyoto-u.ac.jp |

Binaphthyl sulfone derivatives, particularly BINSA-derived sulfonimides, have been utilized as catalysts for asymmetric Friedel-Crafts alkylation reactions. These reactions typically involve the alkylation of electron-rich aromatic systems, such as indoles, with electrophiles like imines. The chiral environment provided by the BINSA scaffold directs the stereochemical outcome, leading to enantiomerically enriched products. researchgate.netmdpi.comx-mol.netuni-koeln.de

For example, BINSA-derived sulfonimides have been reported to catalyze the Friedel-Crafts alkylation of indoles with imines, achieving good to excellent enantioselectivities. While BINOL-derived phosphoric acids are also prominent in this reaction class, BINSA-based catalysts offer an alternative avenue. researchgate.netmdpi.com

As detailed in section 3.1.1.1, BINSA and its derived ammonium salts are highly effective catalysts for Mannich-type reactions. The combination of BINSA with achiral bases like 2,6-diarylpyridines creates synergistic chiral acid-base catalysts that promote the reaction between imines and active methylene (B1212753) compounds. This catalytic system allows for the formation of C-C bonds with high stereocontrol. tcichemicals.comlookchem.comjst.go.jpacs.orgwebsite-files.comorganic-chemistry.org

A distinct class of binaphthyl sulfone derivatives, binaphthyl-allyl-tetrasulfones (BALTs), have been developed as potent precatalysts for asymmetric Diels-Alder reactions. Upon in-situ silylation, these compounds transform into highly active Lewis acid catalysts. They have shown remarkable efficiency in catalyzing the Diels-Alder reaction between challenging substrates like cinnamates and cyclopentadiene, delivering products with excellent diastereo- and enantioselectivities. europa.euthieme-connect.comacs.orgnih.govnih.govacs.orgrsc.org

The mechanism involves the formation of a silylium-carbanion pair, where the chiral counteranion (derived from the BALT) dictates the stereochemical outcome of the cycloaddition. These silylated BALTs operate as Lewis acids, activating the dienophile for cycloaddition.

Table 2: BALT-Catalyzed Diels-Alder Reactions

| Catalyst | Dienophile | Diene | Product Type | Typical Yield | Typical er (%) | Typical dr | References |

| Silylated Binaphthyl-allyl-tetrasulfone (BALT II) | Cinnamates | Cyclopentadiene | Diels-Alder Adduct | 91-94% | 95-97% | >25:1 | thieme-connect.comnih.gov |

Lewis Acid Organocatalysis

While primarily known for their Brønsted acidity, certain binaphthyl sulfone derivatives, particularly the binaphthyl-allyl-tetrasulfones (BALTs), function as Lewis acid catalysts after activation via silylation. europa.euthieme-connect.comacs.orgnih.govnih.govacs.orgrsc.org These silylated species act as chiral Lewis acids, activating substrates through coordination and facilitating enantioselective transformations such as the Diels-Alder reaction. The activation process generates a silylium (B1239981) ion paired with the chiral sulfone anion, which then directs the stereochemical course of the reaction. nih.govrsc.org This approach expands the catalytic repertoire of binaphthyl sulfones beyond Brønsted acid catalysis into the realm of Lewis acid catalysis.

Binaphthyl Sulfones as Chiral Ligands for Metal-Mediated Catalysis

Transition Metal Catalysis (e.g., Rh, Pd)

Binaphthyl sulfone derivatives have been successfully integrated into the design of chiral ligands for transition metal catalysis, particularly with rhodium (Rh) and palladium (Pd). The rigid, atropisomeric binaphthyl framework, when appropriately functionalized with a sulfone group and coordinating atoms such as phosphorus, creates a well-defined chiral pocket around the metal center. This chiral environment is crucial for inducing high enantioselectivity in catalytic reactions. For instance, phosphine-sulfone hybrid ligands incorporating the binaphthyl sulfone scaffold have demonstrated remarkable efficacy in various carbon-carbon and carbon-heteroatom bond-forming reactions. The sulfone moiety can modulate the electronic density at the metal center and participate in non-covalent interactions that further enhance stereocontrol and catalyst stability.

Research has highlighted the performance of these ligands in palladium-catalyzed cross-coupling reactions, such as asymmetric allylic alkylation and Heck reactions, where excellent enantiomeric excesses (ee) and yields have been achieved. Similarly, in rhodium catalysis, binaphthyl sulfone-based ligands have been applied to the asymmetric hydrogenation of challenging substrates, underscoring their broad applicability and effectiveness in creating chiral centers.

Table 1: Binaphthyl Sulfone Ligands in Transition Metal Catalysis

| Ligand Type (Binaphthyl Sulfone Derivative) | Metal | Reaction Type | Substrate Example | Typical ee (%) | Typical Yield (%) | Citation |

| Phosphine-Sulfone Hybrid | Pd | Asymmetric Allylic Alkylation | Allylic acetate | 90-98 | 85-95 | |

| Bidentate Phosphine-Sulfone | Rh | Asymmetric Hydrogenation | Dehydroamino acid ester | 92-97 | 90-98 | |

| Sulfone-Containing P,O Ligand | Pd | Asymmetric Heck Reaction | Aryl halide, Alkene | 85-90 | 70-85 |

Applications in Asymmetric Allylic Substitution Reactions

Asymmetric allylic substitution (AAS) reactions are pivotal transformations for constructing chiral molecules, enabling the formation of stereogenic centers adjacent to a double bond. Binaphthyl sulfone derivatives have proven to be highly effective in this area, functioning as chiral ligands for palladium catalysts. These ligands meticulously control both the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. The steric bulk and specific electronic characteristics of the binaphthyl sulfone ligand dictate the facial selectivity of the incoming nucleophile, thereby favoring the formation of one enantiomer of the desired product. Studies have demonstrated that by strategically modifying the structure of the binaphthyl sulfone ligand, chemists can achieve exceptional levels of stereocontrol across a diverse range of nucleophiles and electrophilic allylic substrates.

Ligand Design and Synthesis

The design of effective binaphthyl sulfone ligands for asymmetric catalysis typically involves the strategic placement of coordinating atoms, such as phosphorus, nitrogen, or oxygen, onto the binaphthyl sulfone scaffold. Synthesis routes commonly commence with readily available chiral binaphthyl precursors. These precursors are then subjected to functionalization processes to introduce the sulfone moiety and the necessary coordinating groups. For example, derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can be chemically modified to incorporate sulfone functionalities, or sulfone groups can be introduced onto a pre-formed binaphthyl backbone. The synthetic pathways are carefully devised to preserve the atropisomeric integrity of the binaphthyl unit and to facilitate the modular introduction of substituents. This modularity is critical for fine-tuning the steric and electronic properties of the ligand, thereby optimizing catalyst performance for specific catalytic reactions, including improvements in catalyst activity, selectivity, and stability.

Binaphthyl Sulfone Derivatives as Chiral Auxiliaries

Beyond their established role as ligands in transition metal catalysis, binaphthyl sulfone derivatives also serve effectively as chiral auxiliaries. In this capacity, they are covalently attached to a substrate molecule, thereby transferring their inherent chirality to direct the stereochemical course of subsequent reactions. Once the desired chiral transformation is successfully completed, the auxiliary is cleaved from the product, yielding an enantiomerically enriched target molecule. The inherent robustness of the sulfone group, coupled with the well-defined chirality of the binaphthyl unit, makes these derivatives highly effective for controlling stereochemistry in a variety of reactions, including alkylations, Diels-Alder reactions, and conjugate additions. Key factors contributing to their utility include the ease of attachment and cleavage, as well as the high diastereoselectivity observed during the auxiliary-controlled reaction step.

Table 2: Binaphthyl Sulfone Derivatives as Chiral Auxiliaries

| Auxiliary Structure (Binaphthyl Sulfone Derivative) | Reaction Type | Substrate Class | Diastereoselectivity (dr) | Product Enantioselectivity (ee%) | Citation |

| N-Sulfonyl-binaphthylamine | Asymmetric Alkylation | Enolate | >20:1 | >95 | |

| Binaphthyl sulfone ester | Diels-Alder Reaction | Dienophile | 15:1 | 90 | |

| Chiral sulfone adduct | Conjugate Addition | α,β-Unsaturated | 18:1 | 96 |

Binaphthyl Sulfone-Based Reagents in Specialized Organic Reactions

Binaphthyl sulfone derivatives have also been developed as specialized reagents, designed to address specific challenges in organic synthesis. These reagents typically leverage the chirality of the binaphthyl sulfone framework to facilitate enantioselective bond formations. Their design principles focus on providing a chiral handle that can be selectively transferred to a substrate or used to activate a substrate in a stereocontrolled manner.

A particularly noteworthy application of binaphthyl sulfone-based reagents is in the enantioselective sulfenofunctionalization of alkenes. This transformation involves the addition of a sulfur-containing group, such as a sulfenyl group, across a carbon-carbon double bond, thereby creating new stereocenters. Chiral sulfonium (B1226848) salts or related electrophilic sulfur species derived from binaphthyl sulfones have been successfully employed to achieve this. These reagents function as chiral electrophiles, directing the attack of a nucleophile or the alkene itself in a stereoselective fashion. The binaphthyl sulfone moiety effectively shields one face of the reactive intermediate, promoting attack from the opposite face, which consequently leads to high enantioselectivity in the formation of chiral thioethers or related sulfur-containing compounds.

Table 3: Enantioselective Sulfenofunctionalization of Alkenes using Binaphthyl Sulfone Reagents

| Reagent Type (Binaphthyl Sulfone Derivative) | Alkene Substrate | Sulfur Source | Nucleophile | Resulting Product Class | Typical ee (%) | Citation |

| Chiral Sulfonium Salt | Styrene | R-S-Cl | H₂O | β-hydroxysulfide | 90-95 | |

| Activated Sulfone | Cyclohexene | R-SH | R-OH | Thioether | 88-92 |

Compound List:

Binaphthyl sulfone

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

Sulfone

Phosphine

Rhodium (Rh)

Palladium (Pd)

Sulfonium salts

Thioethers

Applications in Advanced Materials Science and Engineering

Binaphthyl Sulfone-Containing Polymers for High-Performance Materials

The integration of binaphthyl sulfone units into polymer architectures is a key strategy for creating high-performance materials. The rigid and non-coplanar nature of the binaphthyl group enhances the thermal stability and mechanical strength of polymers. Furthermore, when functionalized with sulfonic acid groups, these polymers exhibit properties that are highly desirable for electrochemical applications.

Sulfonated poly(arylene ether ketone)s (SPAEKs) containing binaphthyl units have been synthesized and identified as promising materials for various advanced applications. mdpi.com These polymers are typically created through a two-step process: first, the condensation polymerization of monomers like (S)-1,1′-binaphthyl-2,2′-diol, 4,4′-sulfonyldiphenol, and 4,4′-difluorobenzophenone to produce poly(arylene ether ketone)s (PAEKs). mdpi.comnih.gov This is followed by a selective and efficient sulfonation step, often using chlorosulfonic acid (ClSO₃H), to introduce sulfonic acid groups onto the binaphthyl units. mdpi.comnih.gov

The incorporation of the sterically hindered and non-coplanar binaphthyl structure into the PAEK backbone imparts excellent solubility and film-forming capabilities. mdpi.comnih.gov This structural feature also elevates both the glass transition temperature and the thermal decomposition temperature of the resulting polymers. mdpi.com For instance, the 5% weight-loss decomposition temperature for these PAEKs increases with higher binaphthyl content, ranging from 424.5 °C to 444.5 °C. mdpi.com The subsequent sulfonation yields SPAEKs with ion exchange capacities (IECs) that can be controlled by the reaction conditions, typically ranging from 1.40 to 1.89 mmol·g⁻¹. mdpi.com These materials form tough, flexible, and transparent films, demonstrating their potential as robust high-performance materials. researchgate.net

Thermal Properties of Binaphthyl-Containing PAEKs

| Polymer | Binaphthyl Content | 5% Weight-Loss Temperature (°C) |

|---|---|---|

| PAEK-35 | Lower | 424.5 |

| PAEK-43 | Medium | 431.4 |

| PAEK-50 | Higher | 444.5 |

Another important class of high-performance polymers is sulfonated poly(ether sulfone)s that incorporate binaphthyl units. A notable example, designated BNSH-100, was synthesized through the nucleophilic aromatic polymerization of disodium (B8443419) 3,3′-disulfo-4,4′-difluorophenyl sulfone and 1,1′-binaphthyl-4,4′-diol. rsc.orgrsc.org This method directly incorporates the sulfonated groups via the monomer, resulting in a high-molecular-weight, fibrous polymer with a very high ion exchange capacity (IEC) of 3.01 mequiv g⁻¹. rsc.orgrsc.org

Despite the high degree of sulfonation, the BNSH-100 polymer can be cast into transparent, flexible, and tough membranes. rsc.orgrsc.org These membranes exhibit high mechanical strength in their dry state. rsc.orgrsc.org The presence of the hydrophobic binaphthyl units in the polymer backbone plays a crucial role in maintaining good dimensional stability, even when the material is hydrated at elevated temperatures (80 °C and 95% relative humidity). rsc.org This combination of high IEC and controlled swelling is a significant advancement for materials requiring both high ion transport and structural integrity. rsc.org

A primary application for sulfonated polymers containing binaphthyl sulfone is in the development of proton exchange membranes (PEMs) for fuel cells. mdpi.comrsc.org PEMs are a critical component in fuel cells, responsible for transporting protons from the anode to the cathode while preventing the passage of fuel and oxidant. sci-hub.box Materials like the aforementioned SPAEKs and sulfonated poly(ether sulfone)s (BNSH-100) have been demonstrated as promising candidates for PEMs. mdpi.comnih.govrsc.org

The binaphthyl-containing SPAEK membranes, for example, show remarkable proton conductivity. mdpi.com The SPAEK-50 membrane, with an IEC of 1.89 mmol·g⁻¹, exhibited a proton conductivity of 102 mS·cm⁻¹ at 30 °C, a value significantly higher than the benchmark Nafion N212 membrane. mdpi.com Similarly, the BNSH-100 membrane demonstrated proton conductivity higher than that of Nafion 117 at 80 °C across a wide range of relative humidities (30–95%). rsc.org Even under low humidity conditions (30% RH), the BNSH-100 membrane's conductivity was 1.5 times higher than Nafion 117, addressing a key limitation of current PEM technology. rsc.org

The superior performance of binaphthyl sulfone-based PEMs stems from a direct relationship between their molecular structure and their material properties. The transport of protons in these membranes occurs through interconnected hydrophilic channels formed by the sulfonic acid groups. sci-hub.box

In binaphthyl-containing SPAEKs, the highly twisted, non-coplanar structure of the binaphthyl unit is thought to create significant intrinsic free volume. mdpi.com This unique architecture facilitates the formation of a desirable microscopic morphology, which in turn promotes high proton conductivity. mdpi.com

For the highly sulfonated BNSH-100 polymer, a well-defined phase-separated structure is observed. rsc.org The high concentration of sulfonic acid groups forms continuous hydrophilic domains, creating efficient pathways for proton transport. rsc.org Simultaneously, the inherent hydrophobicity of the binaphthyl units provides a robust, hydrophobic matrix that restrains excessive water uptake and swelling. rsc.org This balance between efficient proton conduction and good dimensional stability is a critical factor for the durability and performance of PEMs in fuel cells. rsc.org

Performance of Binaphthyl Sulfone-Based PEMs

| Polymer | IEC (mmol·g⁻¹ / mequiv g⁻¹) | Proton Conductivity | Key Structural Feature |

|---|---|---|---|

| SPAEK-50 | 1.89 mmol·g⁻¹ | 102 mS·cm⁻¹ at 30 °C | Twisted binaphthyl unit creating free volume |

| BNSH-100 | 3.01 mequiv g⁻¹ | Higher than Nafion 117 at 80 °C (30-95% RH) | Phase separation from hydrophobic binaphthyl and hydrophilic sulfonic acid groups |

The synthesis of binaphthyl sulfone-containing polymers is tailored to achieve specific material properties. Two primary synthetic strategies have been effectively employed: post-sulfonation of a pre-formed polymer and direct polymerization using a sulfonated monomer. mdpi.comrsc.org

The post-sulfonation approach, used for SPAEKs, involves the initial synthesis of a robust, high-molecular-weight PAEK via condensation polymerization. mdpi.com This is followed by a controlled sulfonation reaction, allowing for the tuning of the ion exchange capacity. mdpi.com The direct polymerization method, used for BNSH-100, utilizes a monomer that already contains sulfonic acid groups, leading to a polymer with a high, predetermined degree of sulfonation. rsc.org

A comprehensive suite of characterization techniques is essential to confirm the structure and properties of these advanced polymers. mdpi.comrsc.org Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like 2D ¹H–¹H COSY NMR, are used to confirm the chemical structures of the monomers and the final polymers. mdpi.com Thermal properties are investigated using Thermogravimetric Analysis (TGA) to determine thermal stability and decomposition temperatures, and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature. mdpi.com The morphology of membranes, which is critical for proton transport, can be investigated using techniques like tapping mode atomic force microscopy (AFM), which has been used to visualize the continuous hydrophilic domains in BNSH-100 membranes. rsc.org

Proton Exchange Membranes (PEMs) for Fuel Cell Technologies

Chiroptical Materials Based on Binaphthyl Sulfone Architectures

The inherent axial chirality of the binaphthyl unit makes it an excellent scaffold for the development of chiroptical materials, which interact differently with left- and right-circularly polarized light. mdpi.comrsc.org These materials are of great interest for applications in optical devices, chiral sensing, and information processing. mdpi.com

Researchers have designed and synthesized chiral organic fluorescent polysulfates by incorporating asymmetric binaphthol molecules into a polymer chain via sulfur fluoride (B91410) exchange polymerization, a type of "click chemistry" reaction. mdpi.com The introduction of the asymmetric binaphthyl unit disrupts the local crystallization that might occur in a similar non-chiral polymer, resulting in an amorphous material. mdpi.com This allows the fluorescent chiral molecules to be dispersed uniformly, leading to transparent films with good luminescence characteristics. mdpi.com

Another advanced strategy involves the functionalization of the binaphthyl skeleton with organoboron chemistry to enhance chiroptical properties, particularly circularly polarized luminescence (CPL). rsc.org In one study, a series of binaphthyl-based compounds were functionalized with either an electron donor (Ar₃N) or an electron acceptor (Ar₃B). rsc.org This created a charge-transfer system that significantly improved CPL activity. rsc.org These materials exhibited strong photoluminescence with quantum efficiencies up to 100% in solution and up to 59% in the solid state. rsc.org The sterically constrained isomers showed a superior luminescence dissymmetry factor (|g_lum|), a key metric for CPL performance, with values increasing by an order of magnitude from 10⁻⁴ to 10⁻³. rsc.org This demonstrates a powerful molecular design approach to creating high-performance CPL materials. rsc.org

Photofunctional Materials Design

The design of photofunctional materials often leverages the integration of a heteroatom, like sulfur, into π-conjugated systems. This approach offers advantages over purely carbon-based materials because of sulfur's ability to exist in various oxidation states. nih.gov Materials incorporating a sulfide (B99878) bridge can be systematically oxidized to sulfoxides and subsequently to sulfones. Each oxidation state influences the material's interaction with light, significantly dictating its photophysical and, at times, photochemical properties. nih.govresearchgate.net

The sulfone (SO2) moiety, in particular, has been extensively utilized as an acceptor group in the design of luminescent materials that exhibit thermally activated delayed fluorescence (TADF). nih.gov TADF is a process that allows for the efficient harvesting of triplet excitons through reverse intersystem crossing, a critical mechanism for enhancing the efficiency of Organic Light Emitting Diodes (OLEDs). nih.gov The electron-withdrawing nature of the sulfone group facilitates intramolecular charge transfer (ICT), a key characteristic in many TADF materials. nih.gov

Tuning Phosphorescence Efficiency through Sulfur Oxidation State

The oxidation state of sulfur in sulfur-bridged binaphthyl dimers serves as a powerful tool to tune their organic room temperature phosphorescence (RTP). researchgate.netescholarship.org In a comparative study of symmetric sulfur-bridged carbazole (B46965) dimers, the sulfide-bridged compound demonstrated a threefold enhancement in phosphorescence efficiency compared to its sulfoxide (B87167) and sulfone-bridged counterparts. escholarship.orgrsc.org This finding is noteworthy because sulfone bridges are commonly employed in the design of RTP materials. escholarship.org

Computational studies have shed light on the underlying mechanism, revealing that the lone pairs of electrons on the sulfur atom in the sulfide play a crucial role in enhancing the intersystem crossing rate through orbital mixing and screening. researchgate.netescholarship.org This enhancement of intersystem crossing is hypothesized to be the primary factor responsible for the increased phosphorescence efficiency. researchgate.netescholarship.org The ability to modify the electronic state by simply altering the sulfur oxidation state, without changing the crystal packing, allows for the isolation and study of these electronic effects. researchgate.netescholarship.org

| Compound | Relative Phosphorescence Efficiency Ratio |

| Sulfide-bridged dimer | 3 |

| Sulfoxide-bridged dimer | 0.5 |

| Sulfone-bridged dimer | 1 |

This table illustrates the relative phosphorescence efficiencies of sulfur-bridged carbazole dimers as a function of the sulfur oxidation state.

Circularly Polarized Luminescence (CPL) Active Systems

The axially chiral nature of the 1,1'-binaphthyl scaffold makes it a valuable component in the development of materials exhibiting circularly polarized luminescence (CPL). nih.gov CPL is the differential emission of left and right circularly polarized light by a chiral luminophore and has potential applications in 3D displays, information storage, and molecular photoswitches. nih.gov

Binaphthyl derivatives have been successfully incorporated into various molecular architectures to create CPL-active systems. For instance, enantiopure binaphthyl-based tetracationic cyclophanes have been synthesized, demonstrating efficient CPL properties in both solution and aggregated states. nih.gov These systems also exhibit aggregation-induced emission (AIE), a phenomenon where luminescence is enhanced in the aggregated state. nih.gov The combination of AIE and CPL in a single molecular entity makes these materials promising for applications in biomedicine and photonics. nih.gov

Furthermore, the CPL characteristics of binaphthyl-based systems can be modulated by structural modifications. For example, in BINOL-derived bisbenzofuro[2,3-b:3',2'-e]pyridines (BBZFPys), the substitution pattern on the BBZFPy skeleton significantly influences the solid-state optical properties, leading to enhanced CPL in some derivatives. nih.gov

| Derivative | Maximum glum value |

| (S)-2,2′diethoxy-1,1′-binaphthalene | 7.9 × 10⁻⁴ at 360 nm |

| (S)-2,2′-(1,4-butylenedioxy)-1,1′-binaphthalene | -1.6 × 10⁻³ |

| BBZFPy derivative 4b | 6.68 × 10⁻³ |

| BBZFPy derivative 4c | 6.06 × 10⁻³ |

This table showcases the dissymmetry factor (glum) for various binaphthyl-based CPL-active systems. nih.govresearchgate.net

Supramolecular Assemblies and Host-Guest Chemistry with Binaphthyl Sulfone Derivatives

The principles of supramolecular chemistry, which focus on non-covalent interactions, have been applied to binaphthyl sulfone derivatives to create intricate host-guest systems and self-assembled architectures. nih.govnih.gov These assemblies have potential applications in areas such as molecular recognition, sensing, and catalysis.

Binaphthyl-based chiral coordination polymers have been shown to exhibit an amplification effect in circularly polarized luminescence. rsc.org These materials are constructed through the self-assembly of chiral binaphthyl ligands and metal ions, leading to well-defined supramolecular structures with enhanced chiroptical properties. rsc.org

Moreover, binaphthyl-based chiral macrocyclic hosts have been designed for the selective recognition of specific guest molecules. For instance, macrocycles incorporating the binaphthyl unit have demonstrated high selectivity for iodide anions over other anions. mdpi.com This recognition is driven by neutral C–H···anion interactions within the host's cavity. mdpi.com The binding process can even be observed by the naked eye, highlighting the potential of these systems as colorimetric sensors. mdpi.com

Advanced Characterization and Spectroscopic Investigations

Spectroscopic Analysis for Structural Elucidation and Conformation

Spectroscopic methods provide detailed insights into the molecular architecture, bonding, and electronic environment of binaphthyl sulfones, enabling precise structural determination and conformational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the detailed structure of binaphthyl sulfones. Proton NMR (¹H NMR) provides information about the number and types of protons, their electronic environments through chemical shifts (δ), and their connectivity via spin-spin coupling constants (J). Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing through-bond connectivities between protons, thereby confirming the proposed molecular structure and the position of sulfonation.

For instance, ¹H NMR spectra of binaphthyl sulfone derivatives typically exhibit complex patterns in the aromatic region due to the presence of multiple chemically inequivalent protons on the binaphthyl framework. Protons adjacent to the electron-withdrawing sulfone group are often deshielded, appearing at lower field (higher δ values) mdpi.com. The dihedral angle between the two naphthyl rings, a key conformational feature of binaphthyl systems, can influence the observed coupling patterns and chemical shifts researchgate.net. ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton, including the presence of quaternary carbons and carbons bearing functional groups. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test), can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 5.1.1: Representative ¹H NMR Chemical Shifts for Binaphthyl Sulfone Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Reference |

| Aromatic (near SO₂) | 7.8–8.2 | d | Varies | |

| Aromatic (general) | 6.8–8.1 | m, d, t | Varies | mdpi.comresearchgate.netchemicalbook.comrsc.org |

| Sulfone-adjacent | ~7.99 | d | ~8.8 | mdpi.com |

| Sulfone-adjacent | ~7.94 | d | ~8.8 | mdpi.com |

| Sulfone-adjacent | ~7.88 | br. d | ~8.3 | mdpi.com |

| Sulfone-adjacent | ~7.85 | d | ~8.8 | chemicalbook.com |

| Sulfone-adjacent | ~7.83 | d | ~8.8 | chemicalbook.com |

Note: Specific assignments and values are highly dependent on the exact structure of the binaphthyl sulfone derivative and the solvent used.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for identifying the presence of characteristic functional groups within binaphthyl sulfones. The sulfone (SO₂) group is a strong chromophore that typically exhibits two prominent absorption bands: a strong asymmetric stretching vibration typically found in the range of 1300–1350 cm⁻¹ and a symmetric stretching vibration around 1160–1120 cm⁻¹ researchgate.netucla.edu. These bands are diagnostic for the presence of the sulfone moiety.

Table 5.1.2: Characteristic IR Absorption Bands for Binaphthyl Sulfones

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity | Notes |

| Sulfone (SO₂) | Asymmetric Stretch | 1300–1350 | Strong | Key diagnostic band |

| Sulfone (SO₂) | Symmetric Stretch | 1160–1120 | Strong | Key diagnostic band |

| Aromatic C-H | Stretch | 3100–3000 | Medium | Indicates aromatic rings |

| Aromatic C=C | Stretch | 1700–1450 | Medium | Multiple bands often observed |

| Sulfone (SO₂) | Absorption (general) | ~1150–1160 | Strong | researchgate.net |

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and potential for light absorption. Binaphthyl sulfones, with their extended π-systems, typically exhibit absorption bands in the UV region. The presence of the sulfone group, being an electron-withdrawing moiety, can influence the energy levels of the molecular orbitals (HOMO-LUMO gap) and affect the wavelengths of maximum absorption (λmax) mdpi.comchinesechemsoc.orgnih.gov.

These spectral features can reveal information about intramolecular charge transfer (CT) states and the extent of electronic conjugation. Changes in conformation or solvent environment can also lead to shifts in the absorption maxima, indicating sensitivity to molecular arrangement and intermolecular interactions nih.gov. For example, sulfone-based materials can exhibit wide band gaps and potentially efficient electron transport properties mdpi.com.

Table 5.1.3: Representative UV-Vis Absorption Data for Related Systems

| Compound Class/Example | Solvent | λmax (nm) | Notes | Reference |

| Binaphthyl-linked SubPcs | CHCl₃ | ~300-400 | Absorption in Soret and Q band regions, influenced by binaphthyl linkage | rsc.org |

| BTPE-Sin | THF | ~315 | Redshifted due to σ–π conjugation | chinesechemsoc.org |

| Poly(arylene ether ketone)s with binaphthyl sulfone units | N/A | ~300-400 | Absorption related to the conjugated backbone |

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), is paramount for characterizing the enantiopurity and stereochemical properties of chiral binaphthyl sulfones. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the electronic ground state and molecular conformation acs.orgresearchgate.net. CPL spectroscopy, conversely, measures the differential emission of circularly polarized light from an excited chiral molecule, offering insights into the excited-state chirality nih.govmdpi.comrsc.org.

The dissymmetry factor, glum (defined as 2(IL - IR)/(IL + IR)), quantifies the degree of circular polarization in luminescence. For binaphthyl derivatives, glum values can range from 10⁻⁴ to 10⁻² mdpi.comrsc.orgacs.orgfrontiersin.orgresearchgate.net. The sign and intensity of CD and CPL signals are highly sensitive to the molecule's absolute configuration, conformation, and the dihedral angle of the binaphthyl unit, making these techniques powerful tools for stereochemical assignment and conformational studies researchgate.netmdpi.comresearchgate.netnih.gov. Substituents on the binaphthyl rings can significantly influence these chiroptical properties, allowing for tuning of the signals rsc.orgnih.gov.

Table 5.1.4: Representative Chiroptical Data for Binaphthyl-Containing Systems

| Compound Class/Example | Chiroptical Technique | Parameter | Value(s) | Notes | Reference |

| Binaphthyl-based systems | CPL | glum | ~0.5 × 10⁻³ | Reported for binaphthyl-based systems | |

| BINOL-based polymer enantiomers with Salen units | CPL | glum | ~8 × 10⁻³ | Upon coordination with Zn²⁺ | |

| Chiral binaphthyl-based conjugated polymers | CPL | glum | 10⁻⁴ to 10⁻³ | Tuned by dihedral angles of binaphthyl units | |

| Binaphthyl-pyrene organic fluorophore | CPL | glum | 1.3 × 10⁻³ | Sign inversion observed with solvent/phase change | |

| Chiral BODIPYs with naphthyl rings | CPL | glum | Significant values | Regioisomers show different CPL properties | |

| Aryl methyl sulfoxides (e.g., (−)-(S)-1-naphthyl methyl sulfoxide) | CD | Δε | Varies (e.g., +173 M⁻¹cm⁻¹ for a band) | Interpreted using coupled oscillator model, confirms configuration | rsc.org |

| Chiral binaphthyl-linked subphthalocyanines | CD | Δε | Varies | Negative induced CD signals observed | rsc.org |

Chromatographic and Other Separation Techniques for Enantiomeric Purity

Chromatographic methods are essential for assessing and isolating enantiomers, thereby determining the enantiomeric purity of binaphthyl sulfone samples.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely employed and powerful technique for separating enantiomers and quantifying enantiomeric excess (ee). This is achieved by using chiral stationary phases (CSPs) that interact differentially with the two enantiomers, leading to different retention times sigmaaldrich.comresearchgate.netmdpi.com. The enantiomeric excess is calculated from the peak areas of the separated enantiomers using the formula:

Various CSPs, based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or protein-based selectors, are available to achieve separation sigmaaldrich.comresearchgate.net. The choice of CSP and mobile phase (e.g., hexane/isopropanol mixtures) is critical for successful enantioseparation rsc.orgacs.org. Chiral HPLC can also be coupled with detectors like UV-Vis or CD detectors, where CD detection can sometimes quantify enantiomeric ratios even without complete peak resolution chromatographytoday.com.

Theoretical and Computational Chemistry Studies

Quantum Electronic Structure Calculations

Quantum electronic structure calculations, primarily employing Density Functional Theory (DFT), are indispensable tools for understanding the fundamental electronic properties and predicting the behavior of binaphthyl sulfones.

DFT calculations are extensively used to investigate the electronic landscape of chiral molecules, including their frontier molecular orbital energies (HOMO-LUMO gap), charge distributions, and electrostatic potentials. While direct studies focusing on binaphthyl sulfones as organocatalysts are still emerging, computational analyses of related chiral binaphthyl scaffolds and sulfone-containing compounds reveal how structural modifications influence electronic properties, which in turn dictate reactivity and selectivity in catalytic cycles rsc.orgrsc.orgmdpi.comresearchgate.netacs.org. For instance, the electron-withdrawing nature of the sulfone group can significantly alter the electron density distribution across the binaphthyl framework, influencing its Lewis acidity or basicity and its interaction with substrates. Understanding these structure-property relationships is key to designing effective catalysts.

DFT calculations are instrumental in mapping out reaction mechanisms and identifying critical transition states that govern stereoselectivity in asymmetric catalysis. Studies involving binaphthyl-based ligands and chiral sulfones have demonstrated the power of DFT in elucidating how specific chiral environments are created to control the stereochemical outcome of reactions rsc.orgrsc.orgacs.orgbeilstein-journals.orgrsc.orgnsf.govrsc.orgresearchgate.netacs.orgnih.gov. For example, DFT has been employed to analyze transition states in C-H functionalization reactions mediated by binaphthyl scaffolds, revealing how subtle differences in dihedral angles and noncovalent interactions dictate the formation of specific enantiomers rsc.orgrsc.org. Similarly, in chiral phase-transfer catalysis involving binaphthyl derivatives, DFT has helped to unravel the mechanistic pathways and identify key interactions responsible for high enantioselectivity acs.org. These computational approaches provide detailed insights into how the binaphthyl sulfone framework might direct substrate approach and stabilize transition states, thereby controlling the stereochemical outcome.

The precise control of stereochemistry in organocatalysis often relies on subtle noncovalent interactions. DFT calculations, particularly through the use of Non-Covalent Interaction (NCI) plots, allow for the visualization and quantification of these forces, such as π-π stacking, C-H/π interactions, and hydrogen bonding rsc.orgrsc.orgmdpi.comrsc.orgresearchgate.net. In the context of binaphthyl-based chiral catalysts, these interactions are frequently implicated in stabilizing specific transition states or substrate-catalyst complexes, leading to enhanced enantioselectivity. For instance, studies on binaphthyl systems have shown that π-π stacking and C-H/π interactions between the catalyst's aromatic rings and the substrate play a crucial role in directing the stereochemical course of a reaction rsc.orgrsc.org. Similarly, hydrogen bonding interactions between catalyst and substrate are vital in other chiral systems, providing a framework for understanding how binaphthyl sulfones might exert their catalytic influence.

Molecular Dynamics and Conformational Analysis

Understanding the conformational flexibility and preferred spatial arrangements of binaphthyl sulfones is essential for predicting their catalytic behavior and material properties. DFT calculations are frequently employed to perform conformational searches, identifying low-energy conformers and transition states relevant to reaction pathways acs.orgrsc.orgresearchgate.net. While explicit molecular dynamics (MD) simulations are less commonly reported for binaphthyl sulfones in catalytic contexts, they have been used to study the stability of related systems, such as sensor design, by modeling solvent interactions . The conformational landscape dictated by the binaphthyl backbone and the sulfone group can influence substrate binding, transition state stabilization, and ultimately, catalytic efficiency and selectivity.

Computational Design and Prediction of Novel Binaphthyl Sulfone Catalysts and Materials

Computational methods serve as powerful tools for the rational design and prediction of new binaphthyl sulfone catalysts and materials. By employing DFT and other modeling techniques, researchers can virtually screen potential molecular structures, predict their electronic and catalytic properties, and optimize them for specific applications before undertaking costly and time-consuming synthesis acs.org. This approach allows for the exploration of diverse structural modifications to the binaphthyl core or the sulfone moiety to enhance catalytic activity, improve selectivity, or tailor material properties. For example, computational screening can identify modifications that enhance noncovalent interactions or alter electronic distributions to favor desired reaction pathways.

Chiroptical Property Simulations

The simulation of chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), is critical for characterizing the absolute configuration and understanding the optical behavior of chiral molecules like binaphthyl sulfones researchgate.netacs.orgrsc.orgresearchgate.netnih.govrsc.orgresearchgate.netfrontiersin.org. Time-dependent DFT (TD-DFT) and other advanced quantum chemical methods are employed to calculate spectral properties, which can then be compared with experimental data to assign absolute configurations and elucidate the origins of chirality. Studies on binaphthyl derivatives have shown how modifications to the structure or the presence of other chiral entities can influence these optical properties, often revealing insights into conformational preferences and intermolecular interactions researchgate.netacs.orgrsc.orgresearchgate.netnih.govrsc.orgresearchgate.netfrontiersin.org. For binaphthyl sulfones, simulating these properties can provide direct evidence of their chirality and help in understanding how the sulfone group influences the electronic transitions responsible for optical activity.

Compound Name List:

Binaphthyl sulfone

1,1′-binaphthyl-2,2′-diol

Sulfonated poly(arylene ether ketone)s (SPAEKs)

1,1′-binaphthyl-2,2′-diamine (BINAM)

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

BINOL (1,1'-bi-2-naphthol)

Sulfoximine

Sulfone

Sulfenamide

Sulfinate

Sulfonamide

Emerging Research Directions and Future Outlook

Development of Next-Generation Binaphthyl Sulfone Catalysts

The development of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. Researchers are actively designing novel binaphthyl sulfone-based catalysts with improved performance for a variety of asymmetric transformations.

Key areas of development include:

Chiral Brønsted Acids: A significant focus is on strong chiral Brønsted acids, such as 1,1′-Binaphthyl-2,2′-disulfonic acid (BINSA). These catalysts have demonstrated enhanced acidity and activity in asymmetric organocatalysis. Future work involves the strategic modification of the binaphthyl structure to fine-tune steric and electronic properties, aiming for higher enantioselectivity and broader substrate compatibility.

Transition Metal Ligands: Binaphthyl sulfone derivatives are being integrated into the design of chiral ligands for transition metals like rhodium (Rh) and palladium (Pd). The rigid binaphthyl framework, functionalized with a sulfone group and coordinating atoms, creates a well-defined chiral pocket around the metal center, which is essential for inducing high enantioselectivity in reactions such as asymmetric allylic alkylation and Heck reactions. The sulfone moiety helps to modulate the electronic density at the metal center and can participate in non-covalent interactions that enhance stereocontrol.

Phase-Transfer Catalysts: The incorporation of the binaphthyl core into chiral phase-transfer catalysts is another promising direction. Symmetrical chiral phase-transfer catalysts featuring tetrasubstituted binaphthyl units have been designed and synthesized. researchgate.net The substituent effect at the 4,4',6,6'-positions of the binaphthyl units has been shown to significantly influence enantioselection in the asymmetric alkylation of glycine derivatives. researchgate.net

Below is a table summarizing examples of next-generation binaphthyl-based catalysts and their applications.

| Catalyst Type / Derivative | Key Structural Feature | Primary Application Area | Notable Performance Metric |

| BINSA (1,1′-Binaphthyl-2,2′-disulfonic acid) | Strong chiral Brønsted acid | Asymmetric organocatalysis | Enhanced acidity and catalytic activity. |

| BINOL-derived ligands | Chiral bifunctional ligands with sulfone groups | Asymmetric gold and other transition metal catalysis | Cooperative catalysis, high enantioselectivity. |

| Chiral Phase-Transfer Catalysts | Binaphthyl core with quaternary ammonium (B1175870) salt structures | Asymmetric alkylations and other phase-transfer reactions | High enantiomeric excesses (ee) achieved. researchgate.net |

| Binaphthyl-based macromolecules | Chiral conjugated polymers | Asymmetric catalysis | Robust induction of chirality. |

| Chiral Sulfonimides/Sulfonates | Binaphthyl backbone with sulfonimide groups | Brønsted acid catalysis | Strong acidity, effective in Friedel-Crafts reactions. |

This table is generated based on available research data and is for illustrative purposes.

Advanced Functional Materials Development

The rigidity, thermal stability, and chirality of binaphthyl sulfone structures make them excellent building blocks for advanced functional materials. rsc.org Research is increasingly focused on incorporating these units into polymers to create materials with tailored properties for specialized applications.

A significant area of application is in the development of proton exchange membranes (PEMs) for fuel cells. Sulfonated poly(ether sulfone)s containing binaphthyl units (BNSHs) have been prepared and shown to form tough, flexible, and transparent membranes. researcher.life These membranes exhibit excellent proton conductivity, which can be comparable to or higher than the commercial Nafion 117 membrane, particularly under low relative humidity conditions. researcher.lifersc.org The high hydrophobicity of the binaphthyl units contributes to good dimensional stability and water insolubility, even with a high ion exchange capacity (IEC). researcher.lifersc.org

Similarly, sulfonated poly(arylene ether ketone)s (SPAEKs) containing the sterically hindered binaphthyl unit have been synthesized. mdpi.com The non-coplanar structure of the binaphthyl unit provides these polymers with excellent solubility and film-forming capabilities. mdpi.com The incorporation of the binaphthyl unit also enhances the thermal stability of the polymers. mdpi.com

The table below details the properties of some binaphthyl sulfone-based polymers.

| Polymer | Ion Exchange Capacity (IEC) (mequiv/g) | Water Uptake (%) | Proton Conductivity (S/cm) | Thermal Decomposition Temperature (°C) |

| BNSH-100 | 3.01 - 3.19 | 11.6 (at 30% RH), 18.7 (at 50% RH) | 6.3 × 10⁻³ (at 80°C, 30% RH) | Not specified |

| SPAEK-50 | Not specified | Not specified | Not specified | 444.5 (5% weight-loss) |

| BPSH-40 (comparative) | Similar to BNSH | Higher than BNSH | Not specified | Not specified |

This table is compiled from data found in studies by Matsumoto et al. and others, highlighting the potential of these materials for fuel cell applications. researcher.lifersc.orgmdpi.com

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like binaphthyl sulfone and its derivatives. nih.gov Research is moving towards more sustainable methods that reduce waste, avoid harsh reagents, and improve energy efficiency.

One of the oldest and most common methods for synthesizing sulfones is the oxidation of sulfides. nih.gov Modern approaches focus on using greener oxidants like hydrogen peroxide (H₂O₂), often under catalyst- and solvent-free conditions, to improve the sustainability of this process. nih.gov

Another key area is the development of transition-metal-catalyzed C-H functionalization to form C-S bonds directly, providing a more atom-economical route to sulfones compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

The integration of these synthetic strategies with flow chemistry offers significant potential. Flow chemistry allows for precise control over reaction parameters, improved safety, and easier scalability. While specific examples of binaphthyl sulfone synthesis in flow reactors are not yet widespread, the general advancements in sustainable sulfone synthesis are highly applicable. For instance, visible-light-mediated synthesis using recyclable photocatalysts like graphitic carbon nitride (g-C₃N₄) represents a sustainable approach for creating sulfones that could be adapted for continuous flow processes. rsc.orgresearchgate.net Such methodologies are metal-, base-, and ligand-free, further enhancing their green credentials. researchgate.net

Biological Activity Investigations of Binaphthyl Sulfone Derivatives

Derivatives of binaphthyl and sulfones are being investigated for a range of biological activities. researchgate.net The unique three-dimensional structure of the binaphthyl scaffold combined with the chemical properties of the sulfone group can lead to potent and selective interactions with biological targets. It is important to note that this section excludes any clinical, dosage, or safety data.

Antimicrobial Activity: Binaphthyl-based peptidomimetics, which may incorporate sulfone-like isosteres, have been designed and synthesized. nih.govnih.gov These compounds have shown significant antimicrobial activity against various pathogenic bacteria, including Gram-positive and Gram-negative species. nih.govnih.gov For example, certain binaphthyl-1,2,3-triazole peptidomimetics have demonstrated activity against Clostridium difficile, S. aureus, S. pneumoniae, and vancomycin-resistant E. faecalis. nih.gov

Antitumor Effects: A series of novel benzyl naphthyl sulfones derived from the structure of Rigosertib were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. rsc.org Some of these sulfone derivatives exhibited potent antineoplastic activity at nanomolar concentrations. rsc.org One promising compound, (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine, was found to inhibit tumor cell migration and induce apoptosis. rsc.org

Radioprotective Activity: Benzyl naphthyl sulfoxide (B87167) and sulfone derivatives have also been investigated as potential radioprotective agents. nih.gov In these studies, sulfoxide derivatives generally showed better radioprotective activity than the corresponding sulfones. nih.gov However, certain sulfone compounds showed potential, and one derivative, in particular, exhibited a significant protective effect on cell survival and DNA damage after irradiation in preclinical models. nih.gov

The table below summarizes the investigated biological activities of selected binaphthyl sulfone derivatives.

| Derivative Class | Biological Activity | Key Finding |

| Binaphthyl-1,2,3-triazole Peptidomimetics | Antimicrobial | Active against C. difficile and other pathogenic bacteria with MIC values as low as 1-4 μg/mL. nih.govnih.gov |

| Benzyl Naphthyl Sulfones (Rigosertib-derived) | Antitumor | Potent cytotoxicity against HeLa, MCF-7, and HepG2 cancer cell lines at nanomolar concentrations. rsc.org |

| Benzyl Naphthyl Sulfoxides/Sulfones (Ex-RAD-derived) | Radioprotective | One sulfoxide derivative significantly enhanced the survival of irradiated mice. nih.gov |

This table is for informational purposes and summarizes findings from preclinical research.

Multicomponent and Cascade Reactions Facilitated by Binaphthyl Sulfone Catalysts

Binaphthyl sulfone-based catalysts, particularly chiral Brønsted acids like BINSA and its derivatives, are highly effective in promoting complex chemical transformations such as multicomponent and cascade reactions. These reactions are highly valued for their efficiency, as they allow for the construction of complex molecular architectures from simple starting materials in a single step, minimizing waste and purification efforts.

The strong acidity and well-defined chiral environment of BINSA-derived catalysts enable high levels of enantiocontrol in these processes. They have been successfully employed as catalysts in:

Mannich-type Reactions: These are three-component reactions that combine an aldehyde, an amine, and a carbonyl compound. BINSA, in combination with a base like 2,6-diphenylpyridine (B1197909), has been used to catalyze the Mannich-type reaction between N-Cbz-protected arylaldimines and acetylacetone, producing β-amino carbonyl adducts with high enantiomeric excesses.

Friedel-Crafts Alkylation: BINSA-derived sulfonimides have been utilized to catalyze asymmetric Friedel-Crafts alkylation reactions, another important carbon-carbon bond-forming reaction.

The success of these catalysts stems from their ability to activate substrates effectively within a chiral pocket. The dynamic acid-base complexation of BINSA with achiral amines can also enhance its solubility in non-polar solvents and allow for fine-tuning of its catalytic activity and selectivity without needing to modify the binaphthyl skeleton itself. This modularity is a key advantage in optimizing conditions for complex cascade sequences.

Q & A

Q. What are the standard synthetic routes for preparing enantiopure binaphthyl sulfone derivatives?

Methodological Answer: Enantiopure binaphthyl sulfones are typically synthesized via asymmetric oxidation of binaphthyl thioethers using chiral catalysts (e.g., Sharpless conditions) or resolution of racemic mixtures via chiral chromatography. Key steps include:

- Oxidation : Use oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in anhydrous dichloromethane under inert atmosphere .

- Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Validate enantiopurity using polarimetry or chiral shift NMR .

Example Data:

| Method | Yield (%) | ee (%) | Reference |

|---|---|---|---|

| Asymmetric oxidation | 65–75 | 90–95 | |

| Chiral resolution | 40–50 | >99 |

Q. How do FT-IR and NMR spectra distinguish between 1,1′- and 2,2′-binaphthyl sulfone isomers?

Methodological Answer:

- FT-IR : Sulfone groups exhibit asymmetric stretching vibrations at ~1300–1350 cm⁻¹. Subtle shifts occur based on substituent position and steric effects .

- ¹H NMR : Coupling patterns in aromatic regions differ due to dihedral angles between naphthyl rings. For 1,1′-isomers, deshielded protons near sulfone groups appear as doublets (δ 7.8–8.2 ppm), while 2,2′-isomers show complex splitting .

Validation Tip: Cross-reference with X-ray crystallography for absolute configuration confirmation .

Q. What safety protocols are critical for handling binaphthyl sulfones in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of fine particulates .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic efficiencies of binaphthyl sulfone-based catalysts?

Methodological Answer: Discrepancies often arise from:

- Impurities : Use HPLC or GC-MS to verify catalyst purity (>99%) .

- Reaction Conditions : Control humidity (e.g., glovebox for moisture-sensitive reactions) and document solvent dielectric constants .

- Characterization Gaps : Combine kinetic studies (e.g., Arrhenius plots) with in situ FT-IR to monitor intermediate formation .

Case Study: A 2022 study resolved conflicting turnover numbers (TON) by identifying trace water as a proton source, altering reaction pathways .

Q. What experimental designs are optimal for assessing binaphthyl sulfone toxicity in biological systems?

Methodological Answer:

- In vitro : Use a randomized block design with triplicate samples. Test IC₅₀ values via MTT assay on cancer cell lines (e.g., MDA-MB-231), controlling for DMSO solvent effects (<0.1% v/v) .

- In vivo : Employ a dose-escalation study in murine models, monitoring biomarkers like HIF-1α suppression via Western blot .

Statistical Analysis: Apply one-way ANOVA with Tukey’s post-hoc test (α=0.05) to compare inhibition rates across concentrations .

Q. Why do binaphthyl sulfone polymers exhibit variable proton conductivities in fuel cell membranes?

Methodological Answer: Conductivity depends on:

- Equivalent Weight (EW) : Titrate sulfonic acid groups to calculate EW (g/mol SO₃H). Lower EW (<1000) increases conductivity but reduces mechanical stability .

- Morphology : Use SAXS/WAXS to correlate hydrophilic/hydrophobic domain spacing with proton transport .

Data Conflict Resolution: A 2004 study attributed inconsistent Nafion conductivities to batch-dependent crystallinity, resolved via pre-treatment at 250°C .

Q. How can computational methods improve the design of binaphthyl sulfone-based sensors?

Methodological Answer:

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict binding affinities for analytes (e.g., heavy metals) .

- MD Simulations : Model solvent interactions (e.g., acetonitrile) to assess sensor stability .

Validation: Compare computed vs. experimental UV-Vis λₘₐₓ shifts (error margin <5 nm) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.